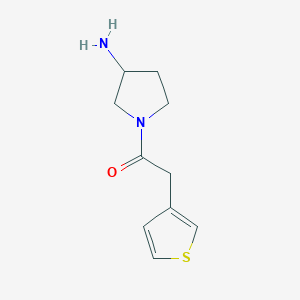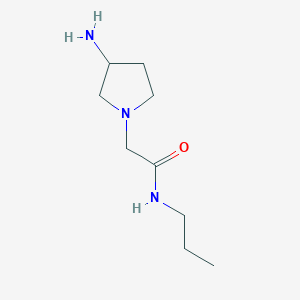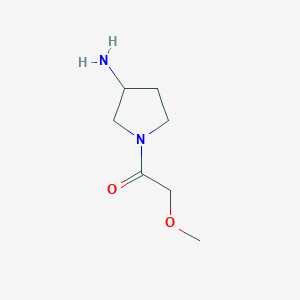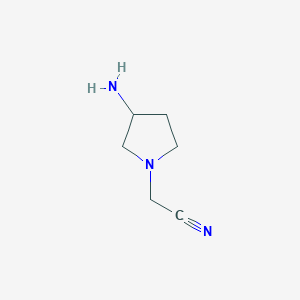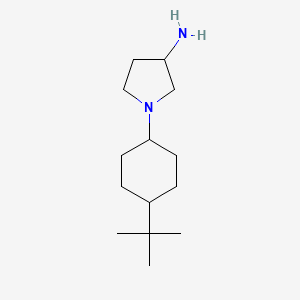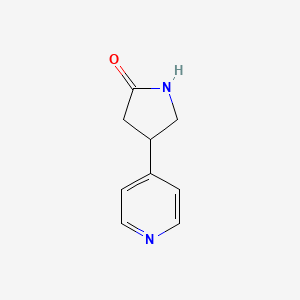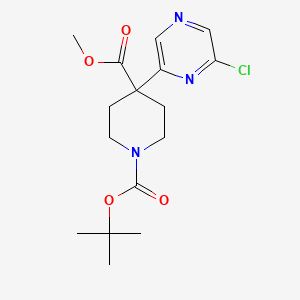
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate
Übersicht
Beschreibung
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate, often referred to as “1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate” or “1-t-butyl-4-methyl-4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate”, is a synthetic, non-steroidal drug that has been used in numerous scientific research applications. It is an important compound in the field of drug discovery and development, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has been used in numerous scientific research applications. It has been used as a tool to study the structure and function of G-protein coupled receptors, as well as to study the effects of various drugs on the human body. It has also been used in drug discovery and development, as well as in the development of new pharmaceutical agents.
Wirkmechanismus
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate acts as an agonist at G-protein coupled receptors. It binds to the receptor and activates the G-protein, which in turn activates other signaling pathways in the cell. This activation of signaling pathways leads to the production of various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to affect the expression of several genes, including those involved in the regulation of cell proliferation and apoptosis. It has also been shown to affect the expression of several proteins, including those involved in the regulation of cell signaling and metabolism. Additionally, it has been shown to affect the activity of several enzymes, including those involved in the regulation of cell metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has several advantages and limitations for laboratory experiments. One advantage is its relatively low toxicity compared to other compounds. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. However, it is relatively expensive and has a relatively short half-life in the body. Additionally, its effects on the body can vary depending on the dose and route of administration.
Zukünftige Richtungen
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has potential for further research in several areas. One potential area of research is the development of new drugs that target specific G-protein coupled receptors. Additionally, it could be used to study the effects of drugs on various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the central nervous system. Finally, it could be used to study the effects of drugs on the metabolism of cells.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(6-chloropyrazin-2-yl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c1-15(2,3)24-14(22)20-7-5-16(6-8-20,13(21)23-4)11-9-18-10-12(17)19-11/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFWMVGKEOFGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC(=N2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



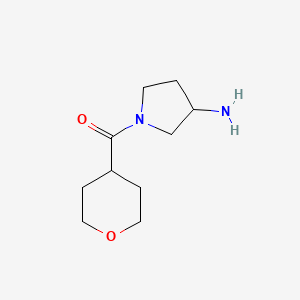

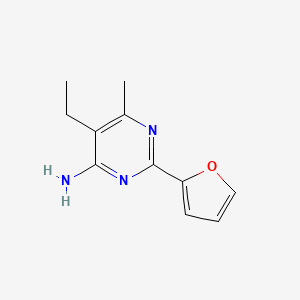
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
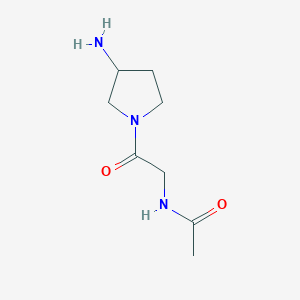
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
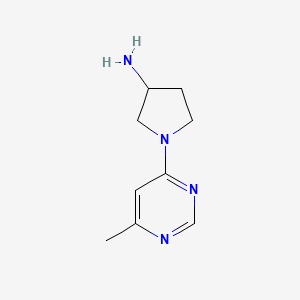
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
